N-(diphenylmethyl)-2-phenoxyacetamide
Description
N-(Diphenylmethyl)-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a diphenylmethyl group attached to the nitrogen atom of the acetamide core and a phenoxy moiety at the second carbon of the acetamide chain. Such compounds are typically synthesized via alkylation or condensation reactions, as seen in related 2-phenoxyacetamide derivatives .
Properties
Molecular Formula |
C21H19NO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-benzhydryl-2-phenoxyacetamide |
InChI |
InChI=1S/C21H19NO2/c23-20(16-24-19-14-8-3-9-15-19)22-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2,(H,22,23) |
InChI Key |
XZZWOADSFGZGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2-phenoxyacetamide typically involves the reaction of diphenylmethylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Substituted phenoxyacetamides.
Scientific Research Applications
N-(diphenylmethyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of N-(diphenylmethyl)-2-phenoxyacetamide can be contextualized by comparing it to structurally related 2-phenoxyacetamide derivatives. Key analogs, their substituents, and activities are summarized below:
Table 1: Structural and Functional Comparison of 2-Phenoxyacetamide Derivatives
Key Structural-Activity Relationship (SAR) Insights
Diphenylmethyl Substituent : The diphenylmethyl group in the hypothetical compound may enhance binding to hydrophobic pockets in target proteins, as seen in Cx50 inhibitors like T122 (IC50 = 1.2 μM), which also feature diphenylmethyl groups .
Phenoxy Modifications: Electron-Withdrawing Groups (e.g., nitro, chloro): Increase electrophilicity and reactivity, as observed in herbicidal and cytotoxic derivatives . Bulkier Groups (e.g., tert-butyl): Improve metabolic stability and target affinity .
Heterocyclic Replacements : Thiazole or pyrazine rings (e.g., ) introduce rigidity and hydrogen-bonding capabilities, critical for herbicidal or anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
